molecular formula C25H23N3O4S B14225016 3-[4-(Acridin-9-ylcarbonyl)piperazin-1-yl]phenyl methanesulfonate CAS No. 824409-58-7

3-[4-(Acridin-9-ylcarbonyl)piperazin-1-yl]phenyl methanesulfonate

Cat. No.: B14225016
CAS No.: 824409-58-7
M. Wt: 461.5 g/mol
InChI Key: LDUHRKFBXPBHSP-UHFFFAOYSA-N
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Description

3-[4-(Acridin-9-ylcarbonyl)piperazin-1-yl]phenyl methanesulfonate is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features an acridine moiety linked to a piperazine ring, which is further connected to a phenyl group substituted with a methanesulfonate group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Acridin-9-ylcarbonyl)piperazin-1-yl]phenyl methanesulfonate typically involves multiple steps, starting with the preparation of the acridine derivative. The acridine moiety can be synthesized through cyclization reactions involving appropriate precursors. The piperazine ring is then introduced via nucleophilic substitution reactions, followed by the attachment of the phenyl group through further substitution reactions. Finally, the methanesulfonate group is introduced using sulfonation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Acridin-9-ylcarbonyl)piperazin-1-yl]phenyl methanesulfonate can undergo various chemical reactions, including:

    Oxidation: The acridine moiety can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The piperazine ring and phenyl group can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinone derivatives of the acridine moiety.

    Reduction: Alcohol derivatives of the carbonyl group.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-[4-(Acridin-9-ylcarbonyl)piperazin-1-yl]phenyl methanesulfonate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the acridine moiety.

    Medicine: Studied for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-(Acridin-9-ylcarbonyl)piperazin-1-yl]phenyl methanesulfonate involves its interaction with specific molecular targets. The acridine moiety can intercalate into DNA, disrupting its structure and function. This can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. Additionally, the compound may interact with enzymes and proteins, affecting various cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(Acridin-9-ylcarbonyl)piperazin-1-yl]phenyl benzoate
  • 3-[4-(Acridin-9-ylcarbonyl)piperazin-1-yl]phenyl benzyl carbonate

Uniqueness

3-[4-(Acridin-9-ylcarbonyl)piperazin-1-yl]phenyl methanesulfonate is unique due to the presence of the methanesulfonate group, which can enhance its solubility and reactivity compared to similar compounds. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

824409-58-7

Molecular Formula

C25H23N3O4S

Molecular Weight

461.5 g/mol

IUPAC Name

[3-[4-(acridine-9-carbonyl)piperazin-1-yl]phenyl] methanesulfonate

InChI

InChI=1S/C25H23N3O4S/c1-33(30,31)32-19-8-6-7-18(17-19)27-13-15-28(16-14-27)25(29)24-20-9-2-4-11-22(20)26-23-12-5-3-10-21(23)24/h2-12,17H,13-16H2,1H3

InChI Key

LDUHRKFBXPBHSP-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3=C4C=CC=CC4=NC5=CC=CC=C53

Origin of Product

United States

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